molecular formula C12H17NO B1342304 1-Benzyl-3-methylpyrrolidin-3-OL CAS No. 96567-93-0

1-Benzyl-3-methylpyrrolidin-3-OL

Cat. No.: B1342304
CAS No.: 96567-93-0
M. Wt: 191.27 g/mol
InChI Key: SSWHTEXLCLEUBQ-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Core Structures in Organic Synthesis and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of organic and medicinal chemistry. Its prevalence in a vast array of natural products, including alkaloids, and its incorporation into numerous synthetic drugs underscore its fundamental importance. The structural features of the pyrrolidine core, such as its three-dimensional sp3-hybridized nature and the presence of stereogenic centers, offer a rich platform for the design of molecules with diverse biological activities. rsc.org This non-planar structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole (B145914), which is crucial for optimizing interactions with biological targets. rsc.org

In medicinal chemistry, the pyrrolidine nucleus is a key component in drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.gov The amino acids proline and hydroxyproline, which are themselves derivatives of pyrrolidine, often serve as chiral building blocks in the stereoselective synthesis of complex molecules. sigmaaldrich.com The basicity of the nitrogen atom within the pyrrolidine ring also plays a crucial role in the pharmacological profile of many drugs, influencing their solubility, membrane permeability, and binding to target proteins. rsc.org

Overview of 1-Benzyl-3-methylpyrrolidin-3-OL as a Key Synthetic Intermediate

This compound is a tertiary alcohol derivative of a substituted pyrrolidine. Its structure features a pyrrolidine ring with a benzyl (B1604629) group attached to the nitrogen atom (N-benzyl) and both a methyl group and a hydroxyl group attached to the C3 position. While specific research focusing exclusively on this compound is limited, its chemical structure suggests its primary role as a synthetic intermediate.

The synthesis of this compound would likely proceed through the reaction of a Grignard reagent, such as methylmagnesium bromide, with 1-benzyl-3-pyrrolidinone (B141626). This reaction would introduce the methyl group at the C3 position and generate the tertiary alcohol. The N-benzyl group serves as a common protecting group for the pyrrolidine nitrogen, which can be readily removed in subsequent synthetic steps to yield a free secondary amine, allowing for further functionalization. The tertiary alcohol moiety can also be a site for further chemical transformations.

Given the established importance of substituted 3-hydroxypyrrolidines as precursors for various biologically active molecules, this compound represents a valuable, albeit less documented, building block in the synthesis of novel compounds with potential therapeutic applications.

Historical Context of Pyrrolidinol Synthesis and Applications

The synthesis of pyrrolidinols has a long history, driven by the need to access these valuable intermediates for drug discovery and development. Early methods for the preparation of N-substituted-3-hydroxypyrrolidines often involved multi-step sequences. For instance, one of the conventional methods involved the conversion of 1,2,4-butanetriol (B146131) to 1,4-dibromo-2-butanol (B104651), followed by condensation with an amine. Another established route involved the reduction of N-substituted-3-pyrrolidinones using powerful reducing agents like lithium aluminum hydride.

More recent synthetic strategies have focused on developing more efficient and stereoselective methods. The enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone to yield enantiopure 1-benzyl-3-hydroxypyrrolidine is a notable advancement, providing access to chiral intermediates for the synthesis of various drugs. sigmaaldrich.com Furthermore, methods starting from chiral precursors like malic acid have been employed to produce N-benzyl-3-hydroxysuccinimide, which can then be reduced to N-benzyl-3-pyrrolidinol. The development of processes for the reductive cyclization of hydroxynitrile compounds has also provided an alternative and potentially more economical route to pyrrolidinol compounds. These advancements highlight the ongoing efforts to refine and improve the synthesis of this important class of compounds.

Compound Data Tables

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS Number
This compoundC₁₂H₁₇NO191.27142655-32-7
1-Benzyl-3-pyrrolidinol (B1218477)C₁₁H₁₅NO177.24775-15-5
1-Methyl-3-pyrrolidinolC₅H₁₁NO101.1513220-33-2
1-Benzyl-3-pyrrolidinoneC₁₁H₁₃NO175.23775-16-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWHTEXLCLEUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595291
Record name 1-Benzyl-3-methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96567-93-0
Record name 1-Benzyl-3-methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzyl 3 Methylpyrrolidin 3 Ol

Established Synthetic Pathways

The primary and most direct route to 1-benzyl-3-methylpyrrolidin-3-ol involves the nucleophilic addition of a methyl group to the corresponding ketone, 1-benzylpyrrolidin-3-one.

Grignard Reagent-Mediated Nucleophilic Addition to 1-Benzylpyrrolidin-3-one

The reaction of 1-benzylpyrrolidin-3-one with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), is a classic and effective method for the synthesis of this compound.

The core of this transformation is the nucleophilic attack of the carbanionic methyl group from the Grignard reagent onto the electrophilic carbonyl carbon of 1-benzylpyrrolidin-3-one. The reaction proceeds through a tetrahedral intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product.

Reaction Scheme:

Nucleophilic Addition: The methyl Grignard reagent adds to the carbonyl group of 1-benzylpyrrolidin-3-one, forming a magnesium alkoxide intermediate.

Aqueous Workup: The intermediate is treated with an aqueous acid solution (e.g., ammonium (B1175870) chloride or dilute hydrochloric acid) to protonate the alkoxide and yield this compound.

Stoichiometrically, a slight excess of the Grignard reagent is often employed to ensure complete conversion of the starting ketone. Typically, 1.1 to 1.5 equivalents of the methyl Grignard reagent are used relative to 1-benzylpyrrolidin-3-one. This excess helps to compensate for any reagent that may be consumed by trace amounts of moisture or other protic impurities in the reaction system.

The success of the Grignard synthesis is highly dependent on the optimization of several key reaction parameters.

Temperature: The addition of the Grignard reagent is typically carried out at low temperatures, such as 0 °C, to control the exothermicity of the reaction and to minimize side reactions. After the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure completion.

Solvents: Anhydrous ethereal solvents are essential for the formation and reaction of Grignard reagents. Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents due to their ability to solvate the magnesium center, thus stabilizing the Grignard reagent. The choice of solvent can influence the reaction rate and yield.

Reagent Ratios: As mentioned, a molar excess of the Grignard reagent is generally beneficial. However, an excessive amount can lead to the formation of byproducts and complicate the purification process. The optimal ratio must be determined empirically for a specific scale and set of conditions.

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureControl of exothermicity, prevention of side reactions
Solvent Anhydrous Diethyl Ether or THFSolvation and stabilization of the Grignard reagent
Reagent Ratio 1.1 - 1.5 eq. of CH₃MgXEnsure complete conversion of the ketone

Following the aqueous workup, the crude product is typically extracted from the aqueous layer using an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The combined organic extracts are then washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Purification of the final product is commonly achieved through one of the following methods:

Distillation: For liquid products, vacuum distillation can be an effective method for purification. The boiling point of this compound will be higher than that of the starting ketone.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired alcohol from unreacted starting material and any nonpolar byproducts. A gradient of solvents, such as ethyl acetate in hexane (B92381) or methanol (B129727) in dichloromethane, is often used for elution.

To optimize the yield, it is crucial to maintain strictly anhydrous conditions throughout the reaction to prevent the quenching of the Grignard reagent. Additionally, careful control of the reaction temperature and efficient purification are key factors.

The Grignard reaction is a well-established and scalable process in the chemical industry. However, for the industrial production of this compound via this route, several considerations are paramount:

Safety: The use of highly flammable ethereal solvents and pyrophoric Grignard reagents necessitates stringent safety protocols, including inert atmosphere operations and careful temperature control.

Waste Management: The generation of magnesium salts as byproducts requires an effective waste disposal or recycling strategy.

While feasible, the economic viability of this process on an industrial scale would depend on the demand for the final product and the efficiency of the manufacturing process.

Alternative Synthetic Routes from Precursors

While the Grignard addition to 1-benzylpyrrolidin-3-one is the most direct approach, alternative synthetic strategies can be envisaged, starting from different precursors. These routes may offer advantages in terms of starting material availability, cost, or avoidance of hazardous reagents.

One potential alternative involves the multi-component Ugi reaction, which has been utilized for the diversity-oriented synthesis of 1-benzylpyrrolidin-3-ol analogues. monash.edu This approach could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials.

Another conceptual route could begin with a suitable ester precursor, which is then reacted with an excess of a methylating agent like methyl lithium or a methyl Grignard reagent. This would involve a double addition to the ester to form the tertiary alcohol.

Cyclization Strategies for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this five-membered heterocyclic core.

One common approach involves the intramolecular cyclization of appropriately substituted open-chain precursors. For instance, a Dieckmann cyclization of a diester followed by hydrolysis and decarboxylation can yield a pyrrolidinone intermediate. This intermediate, N-benzyl-3-pyrrolidinone, can then be subjected to further reactions to introduce the methyl and hydroxyl groups at the 3-position. researchgate.net

Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.govosaka-u.ac.jpnih.gov This approach allows for the direct formation of the pyrrolidine ring with a high degree of stereocontrol. Glycine-based [3+2] cycloadditions are particularly versatile for creating pyrrolidine-containing polycyclic compounds. mdpi.com Additionally, intramolecular amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds are also effective cyclization strategies for forming the pyrrolidine ring. nih.govosaka-u.ac.jp

The table below summarizes key cyclization strategies for pyrrolidine ring formation.

Cyclization StrategyDescriptionKey Intermediates
Dieckmann Cyclization Intramolecular condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields a cyclic ketone. researchgate.netDiesters, β-keto esters
[3+2] Cycloaddition Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene) to form a five-membered ring. nih.govosaka-u.ac.jpnih.govAzomethine ylides, Alkenes
Intramolecular Amination Cyclization of an amino-alkene or amino-alkyne, often catalyzed by a transition metal. nih.govosaka-u.ac.jpAmino-alkenes, Amino-alkynes
Nitrene C-H Insertion Intramolecular insertion of a nitrene into a C-H bond to form a C-N bond and close the ring. nih.govosaka-u.ac.jpAzides
Reductive Amination Approaches to Related Pyrrolidinols

Reductive amination is a highly effective method for the synthesis of amines, including cyclic amines like pyrrolidines. organic-chemistry.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of related pyrrolidinols, a 1,4-dicarbonyl compound can react with a primary amine, such as benzylamine (B48309), followed by a reduction step to form the N-substituted pyrrolidine ring. mdpi.commdpi.com The resulting pyrrolidine can then be further functionalized. For instance, N-aryl-substituted pyrrolidines can be synthesized in good to excellent yields through the successive reductive amination of diketones with anilines, catalyzed by iridium in a transfer hydrogenation process. mdpi.com This method has shown potential for scale-up and use of water as a solvent. mdpi.com

The choice of reducing agent is crucial for the success of reductive amination. Common reducing agents include sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. organic-chemistry.org The reaction conditions can often be tuned to achieve high chemoselectivity, tolerating a variety of functional groups. organic-chemistry.org

Multi-Step Synthesis from Readily Available Starting Materials

The synthesis of this compound can be accomplished through multi-step sequences starting from simple and commercially available materials. A common strategy involves the initial synthesis of a pyrrolidinone intermediate, which is then elaborated to the final product.

For example, N-benzyl-3-pyrrolidinone can be synthesized from ethyl acrylate (B77674) through a sequence of addition, substitution, Dieckmann cyclization, and hydrolytic decarboxylation. researchgate.net The resulting pyrrolidinone can then be treated with a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group and form the tertiary alcohol at the 3-position.

An alternative multi-step synthesis might start from itaconic acid and a substituted benzylamine to form a 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid. uran.ua This can then be converted to its methyl ester and subsequently reduced. uran.ua

Enantioselective Synthesis of Chiral Isomers of this compound

Since the 3-position of this compound is a stereocenter, the synthesis can result in a racemic mixture of two enantiomers. Enantioselective synthesis aims to produce a single enantiomer in excess, which is often crucial for biological applications.

Asymmetric Catalysis in Pyrrolidinol Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, including pyrrolidinols. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Transition metal-catalyzed asymmetric hydrogenation is a widely used method for the enantioselective reduction of prochiral substrates such as ketones, alkenes, and imines. ajchem-b.comacs.orgnih.gov In the context of pyrrolidinol synthesis, the asymmetric hydrogenation of a suitable precursor, such as a pyrrolinone or an exocyclic methylene (B1212753) pyrrolidinone, can provide access to chiral pyrrolidinols.

Chiral catalysts typically consist of a transition metal (e.g., ruthenium, rhodium, iridium) complexed with a chiral ligand. ajchem-b.comacs.orgdiva-portal.org The choice of metal and ligand is critical for achieving high enantioselectivity. For example, chiral iridium catalysts have been successfully used in the asymmetric hydrogenation of α-amino ketones to produce chiral β-amino alcohols with excellent enantioselectivities. ajchem-b.com

The table below presents examples of transition metal catalysts used in asymmetric hydrogenation for the synthesis of chiral compounds.

MetalChiral Ligand TypeSubstrate ClassReference
RutheniumAmino sulfonamideAryl ketones nih.gov
RhodiumDiphosphine (e.g., DiPAMP)Enamides nih.govdiva-portal.org
IridiumN,P-ligandsAlkenes, Ketones ajchem-b.comdiva-portal.org

Palladium-catalyzed asymmetric carboamination has emerged as a valuable method for the synthesis of enantiomerically enriched pyrrolidines. nih.govnih.govthieme-connect.comacs.org This reaction involves the intramolecular cyclization of an amine onto an alkene, with the simultaneous formation of a new carbon-carbon bond.

The enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives has been achieved with up to 94% enantiomeric excess (ee) using palladium catalysts with chiral ligands. nih.govnih.govacs.org This method provides a direct route to chiral pyrrolidines from readily available starting materials. The reaction tolerates a range of functional groups on the aryl halide, although electron-poor and sterically hindered substrates can be challenging. thieme-connect.com

Organocatalytic Approaches

Organocatalysis offers a metal-free method for synthesizing chiral molecules, often relying on small organic molecules derived from natural products to induce stereoselectivity. While specific literature on the organocatalytic synthesis of this compound is limited, the synthesis of the structurally related (2S,3R)-3-hydroxy-3-methyl-proline (OHMePro) provides a relevant precedent. In this synthesis, an intramolecular asymmetric aldol (B89426) reaction is a key step. nih.govresearchgate.net This reaction, catalyzed by OHMePro itself, demonstrates the potential for using chiral pyrrolidine derivatives to facilitate the formation of similar structures. nih.govresearchgate.net

The general principle involves the activation of a carbonyl substrate by a chiral secondary amine catalyst, such as a pyrrolidine derivative. nih.gov This forms a nucleophilic enamine intermediate which can then react with an electrophile. The chiral environment of the catalyst directs the stereochemical outcome of the reaction. For the synthesis of this compound, a hypothetical organocatalytic approach could involve an intramolecular aldol cyclization of a keto-aldehyde precursor, catalyzed by a chiral proline derivative.

Catalyst Modifiers in Stereoselective Transformations

In stereoselective synthesis, catalyst modifiers play a crucial role in tuning the reactivity and selectivity of a catalytic system. These modifiers can be additives, co-catalysts, or ligands that alter the steric and electronic environment of the catalyst, thereby influencing the stereochemical outcome of the reaction.

The structure of pyrrolidine-derived organocatalysts has been extensively modified to optimize efficiency and selectivity. nih.gov For instance, in peptide-based organocatalysts used for aldol reactions, small structural modifications can significantly alter the conformational and catalytic behavior. nih.gov It has been observed that the position of a carboxylic acid group can strongly affect enantioselectivity, while a carboxamide group can tune reactivity. nih.gov Similarly, in prolinol-derived catalysts, substituents on the sidechain are designed to coordinate with the reacting partners, thereby directing the stereochemical pathway. nih.gov

In metal-catalyzed reactions, such as the palladium-catalyzed synthesis of substituted 1,3-oxazolidines, the choice of ligand attached to the metal center is critical for achieving high diastereoselectivity. acs.org While not a direct synthesis of the target compound, this illustrates the principle that modifying the catalyst with specific ligands can effectively control the formation of cis-disubstituted products.

Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is reliable and versatile, making it a frequent choice in the development of enantiomerically pure compounds. wikipedia.org The auxiliary guides the reaction to form one diastereomer preferentially, after which it can be cleaved and often recovered for reuse. wikipedia.org

A common strategy involves the use of chiral oxazolidinones, which can be derived from readily available amino acids. wikipedia.orgresearchgate.net For example, an N-acyl oxazolidinone can be enolized and then reacted with an electrophile in an alkylation or aldol reaction. The bulky chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered side, thus controlling the stereochemistry of the newly formed bond. researchgate.net

While specific examples for this compound are not detailed in the reviewed literature, the general applicability is clear. A synthetic route could involve attaching a chiral auxiliary to a suitable precursor, performing a diastereoselective reaction to install the methyl and hydroxyl groups with the desired stereochemistry, and then removing the auxiliary to yield the final product.

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Reference
Oxazolidinones Asymmetric Aldol and Alkylation Reactions wikipedia.orgresearchgate.net
Camphorsultam Asymmetric Diels-Alder and Alkylation Reactions wikipedia.org
Pseudoephedrine Asymmetric Alkylation Reactions wikipedia.org

Diastereoselective Approaches

Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that may already contain a chiral center. These approaches are fundamental in constructing complex molecules with multiple stereocenters.

One common diastereoselective method is the reduction of a cyclic ketone. For instance, the reduction of a substituted pyrrolidinone can be directed by existing stereocenters on the ring or its substituents. The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems has been shown to proceed with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters. nih.gov This suggests that a precursor like 1-benzyl-3-methylpyrrolidin-3-one could potentially be reduced diastereoselectively to this compound.

Another powerful technique is the 1,3-dipolar cycloaddition reaction, which can create multiple stereocenters in a single step. The reaction between an azomethine ylide and an electron-deficient olefin can produce highly substituted pyrrolidine derivatives. The stereochemical outcome is controlled by the geometry of the dipole and dipolarophile. For example, diastereoselective reactions between 4-formylpyrazoles, N-substituted maleimides, and glycine (B1666218) derivatives have yielded complex pyrazolyl-substituted pyrrolidine systems with good control over the relative stereochemistry. nih.gov

A one-pot, four-step protocol has also been developed for synthesizing N-protected pyrrolidines with high diastereoselectivity. nih.gov This method involves the addition of a silyl-substituted organolithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization. nih.gov

Classical and Chromatographic Resolution Techniques for Enantiomeric Separation

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), a resolution step is necessary to isolate the individual, optically pure compounds. sigmaaldrich.com

Classical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Chromatographic resolution , particularly High-Performance Liquid Chromatography (HPLC), is a highly effective modern technique for separating enantiomers. rsc.org This method uses a chiral stationary phase (CSP), which is a column packing material that is itself chiral. prezi.com The enantiomers of the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. sigmaaldrich.com Polysaccharide-based CSPs are widely used due to their broad applicability. mdpi.com

The development of a successful chiral HPLC method often requires screening different mobile phases to achieve optimal separation (resolution). For example, in the resolution of a chiral lactam, various mixtures of solvents like n-hexane and ethanol (B145695) were tested to find the ideal conditions. mdpi.com

Table 2: Example of Chiral HPLC Method Development for Enantiomeric Resolution

Chiral Stationary Phase Mobile Phase (v/v) Outcome Reference
Chiralpak™ IA n-Hexane/Ethanol (90:10) Partial Separation mdpi.com
Chiralpak™ IA n-Hexane/Ethanol (80:20) Baseline Resolution mdpi.com
Chiralcel™ OD-H n-Hexane/Isopropanol (90:10) Good Separation mdpi.com

Green Chemistry Approaches to this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. frontiersin.org Key principles include the use of renewable feedstocks, safer solvents, catalytic reagents, and designing for energy efficiency. researchgate.netrasayanjournal.co.in

For the synthesis of N-heterocycles like pyrrolidines, several green strategies are being explored. nih.gov These include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or bio-derived solvents (e.g., glycerol, ethyl lactate). researchgate.net The synthesis of N-methylpyrrolidine, for example, has been successfully achieved in an aqueous medium. researchgate.net

Catalysis: Employing catalytic methods, both biocatalytic and chemocatalytic, reduces waste compared to stoichiometric reagents. rsc.org Transaminases, for instance, are enzymes used for the asymmetric synthesis of chiral amines and can be applied to the synthesis of substituted pyrrolidines from ω-chloroketones in an environmentally friendly manner. researchgate.netacs.org

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the starting materials into the final product. Multicomponent reactions (MCRs) are excellent examples of atom-economical processes that can generate molecular complexity in a single step. frontiersin.org

Alternative Energy Sources: Using microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

A potential green synthesis for this compound could involve the reductive amination of a suitable keto-alcohol precursor with benzylamine, using a recyclable heterogeneous catalyst (e.g., Palladium on carbon) in a green solvent like ethanol or even water, potentially under mild, energy-efficient conditions. google.com

Derivatization and Structural Modification of 1 Benzyl 3 Methylpyrrolidin 3 Ol

Synthesis of Functionalized Pyrrolidine (B122466) Derivatives

Functionalization of the 1-Benzyl-3-methylpyrrolidin-3-ol core can be systematically approached by targeting its distinct chemical moieties: the hydroxyl group, the tertiary nitrogen, the pyrrolidine ring, and the benzyl (B1604629) group.

The tertiary hydroxyl group is a prime site for derivatization through etherification and esterification, converting the alcohol into ethers and esters, respectively.

Etherification: The formation of an ether from the tertiary alcohol can be achieved under specific conditions, often requiring strong bases and alkylating agents. The Williamson ether synthesis, while classic, can be challenging with tertiary alcohols due to competing elimination reactions. Alternative methods using alkyl triflates or other highly reactive electrophiles under carefully controlled conditions may be employed.

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This transformation is fundamental in medicinal chemistry. For instance, the related compound (S)-1-benzyl-3-hydroxypyrrolidine is reacted with diketene (B1670635) to produce (S)-3-acetoacetoxy-1-benzylpyrrolidine as a key step in some synthetic routes. googleapis.com A significant application is the esterification with a dihydropyridine (B1217469) carboxylic acid derivative to form potent calcium channel blockers. sigmaaldrich.comsigmaaldrich.com

Table 1: Representative Reactions at the Hydroxyl Group
Reaction TypeReagent ClassProduct ClassKey Considerations
EtherificationAlkyl Halides, Sulfates, TriflatesEthersRequires strong base (e.g., NaH); risk of elimination reaction.
EsterificationAcid Chlorides, Anhydrides, Carboxylic Acids (with coupling agent)EstersGenerally high-yielding; widely used in drug synthesis. sigmaaldrich.comsigmaaldrich.com

The tertiary nitrogen of the pyrrolidine ring is nucleophilic and can undergo reactions with electrophiles.

N-Alkylation and Quaternization: As a tertiary amine, the nitrogen atom can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, introduces a permanent positive charge and adds a new alkyl group to the nitrogen. The reaction rate depends on the reactivity of the alkyl halide, with methyl iodide being a classic and highly effective reagent. The formation of these salts can significantly alter the molecule's physical properties, such as solubility.

N-Oxide Formation: Oxidation of the tertiary nitrogen using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide derivative. This transformation modifies the steric and electronic properties of the nitrogen center.

Introducing substituents directly onto the carbon framework of the pyrrolidine ring is a more complex endeavor, often requiring multi-step synthetic sequences rather than direct functionalization of the pre-formed ring. Synthetic strategies may involve starting from different precursors to build the substituted pyrrolidine ring. For example, studies have described rearrangements during the synthesis of substituted 1-benzylpyrrolidines that proceed through intermediate aziridinium (B1262131) salts, allowing for the introduction of functional groups at various positions. rsc.orgrsc.org More recent methods describe nitrogen-atom insertion into pyrrolidines to form substituted piperazines, highlighting advanced transformations of the core ring structure. acs.org

The benzyl group offers two main sites for modification: the benzylic position (the CH₂ group) and the aromatic phenyl ring.

Benzylic Position: The hydrogens on the benzylic carbon are susceptible to radical substitution. For example, benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or radical initiation to introduce a bromine atom. youtube.com This benzylic halide can then serve as a handle for further nucleophilic substitution reactions.

Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution to introduce a variety of functional groups. The orientation of the incoming substituent (ortho, meta, or para) is directed by the existing alkyl group. Common transformations include:

Halogenation: Introduction of halogens (Cl, Br, I) using appropriate halogenating agents and a Lewis acid catalyst.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group.

Friedel-Crafts Alkylation/Acylation: Reaction with alkyl or acyl halides in the presence of a Lewis acid catalyst attaches new carbon chains or acyl groups to the ring.

Table 2: Representative Reactions on the Benzyl Moiety
Reaction SiteReaction TypeTypical ReagentsProduct
Benzylic CarbonRadical HalogenationN-Bromosuccinimide (NBS), Light/HeatBenzylic Bromide Derivative
Aromatic RingElectrophilic HalogenationBr₂, FeBr₃Bromo-substituted Phenyl Ring
Aromatic RingNitrationHNO₃, H₂SO₄Nitro-substituted Phenyl Ring

Integration into Complex Molecular Architectures

This compound and its analogs are valuable chiral building blocks for constructing larger, more complex molecules, particularly in the field of pharmaceuticals.

A prominent application of chiral 1-benzyl-3-pyrrolidinol (B1218477) is in the synthesis of the dihydropyridine class of calcium channel blockers. The drug Barnidipine is a key example. nih.gov The synthesis involves the esterification of one of the carboxylic acid groups of a 1,4-dihydropyridine (B1200194) scaffold with the hydroxyl group of (S)-1-benzyl-3-pyrrolidinol. sigmaaldrich.comsigmaaldrich.com

The general process, known as the Hantzsch dihydropyridine synthesis, is often modified to achieve high stereoselectivity. One common strategy involves:

Synthesis of a prochiral dihydropyridine dicarboxylic acid, such as 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. nih.gov

Resolution of the racemic acid into its separate enantiomers using a chiral base. google.com

Coupling of the desired enantiomer (e.g., the (R)-acid) with the chiral alcohol (e.g., (S)-1-benzyl-3-pyrrolidinol) using a peptide coupling agent or by converting the acid to an acid chloride followed by reaction with the alcohol. googleapis.com

This integration creates a complex diester molecule with multiple stereocenters, where the biological activity is often highly dependent on the specific stereoisomer. researchgate.net The synthesis and characterization of impurities in this process, such as diastereomers formed from using the wrong enantiomer of the acid or alcohol, are critical for quality control in drug manufacturing. nih.gov

Incorporation into Benzamide (B126) Scaffolds

The synthesis of benzamide derivatives from pyrrolidine-containing scaffolds has been a fruitful area of research, particularly in the quest for novel therapeutic agents. While direct derivatization of this compound into benzamides is plausible, research into structurally related compounds provides significant insights into the potential synthetic pathways and the stereochemical nuances that govern biological activity.

A notable study in this area focused on the synthesis and neuroleptic activity of benzamides derived from 1-benzyl-3-aminopyrrolidine, a close structural analog of the target compound. nih.gov In this research, a series of benzamides were synthesized, revealing a strong correlation between their structure and neuroleptic activity. A key finding was that the cis-isomer of N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide exhibited significantly higher potency compared to its corresponding linear benzamide counterparts and established neuroleptic drugs like haloperidol (B65202) and metoclopramide. nih.gov This highlights the critical role of the stereochemistry within the pyrrolidine ring in dictating the pharmacological outcome. The introduction of a benzyl group on the pyrrolidine nitrogen was also found to enhance activity in related linear analogs. nih.gov

These findings suggest that the incorporation of the this compound moiety into benzamide scaffolds, likely after conversion of the hydroxyl group to an amine, could yield compounds with significant biological potential. The stereochemistry at the 3-position of the pyrrolidine ring would be a crucial factor to control during synthesis and to consider in structure-activity relationship (SAR) studies.

Table 1: Comparison of Neuroleptic Activity of Benzamide Derivatives

CompoundRelative Potency (vs. Metoclopramide)Key Structural Features
N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide~15xLinear analogue with N-benzyl group
cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide408xCyclic analogue, cis-stereochemistry

Pyrrolidinol-Indole and Pyrrolidinol-Succinimide Conjugates

The conjugation of the this compound core with indole (B1671886) and succinimide (B58015) moieties represents a promising strategy for generating novel hybrid molecules with potential therapeutic applications. While direct syntheses starting from this compound are not extensively documented in the literature, established synthetic methodologies for creating these linkages can be readily applied.

For the synthesis of pyrrolidinol-indole conjugates , the Fischer indole synthesis offers a classic and versatile approach. rsc.orgresearchgate.net This reaction would involve the condensation of a hydrazine (B178648) with a ketone or aldehyde derivative of this compound. For instance, oxidation of the tertiary alcohol to a ketone, followed by reaction with a substituted phenylhydrazine (B124118) under acidic conditions, could lead to the formation of an indole ring fused or linked to the pyrrolidine core. A one-pot, three-component Fischer indolisation–N-alkylation protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which could be adapted for this purpose. rsc.org

The synthesis of pyrrolidinol-succinimide conjugates can be achieved through Michael addition reactions. nih.govresearchgate.net This would typically involve the reaction of a nucleophilic derivative of this compound with a maleimide. For example, conversion of the hydroxyl group to a thiol or an amine would provide the necessary nucleophile to attack the double bond of a maleimide, leading to the formation of a succinimide ring. The choice of reaction conditions and catalysts can influence the stereochemical outcome of the Michael addition.

Macrocyclic Derivatives and Their Conformational Impact

Macrocyclization of derivatives of this compound is a strategy to create conformationally constrained molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of macrocycles in drug discovery. drughunter.comnih.govnih.govmdpi.com

To apply RCM, the this compound scaffold would first need to be functionalized with two terminal alkene moieties. This could be achieved by etherification or esterification of the tertiary alcohol with an alkene-containing acyl chloride or alkyl halide, and by modification of the benzyl group or its replacement with an alkene-containing substituent on the pyrrolidine nitrogen. Subsequent exposure of the resulting diene to a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would initiate the ring-closing metathesis reaction to form the macrocycle. drughunter.comnih.gov

Spiro-Cyclic and Fused Ring Systems

The construction of spiro-cyclic and fused ring systems from this compound opens avenues to novel three-dimensional molecular architectures.

Spiro-cyclic systems can be synthesized through various methods, including multicomponent reactions and intramolecular cyclizations. nih.govnih.gov A highly diastereoselective multicomponent synthesis of spirocyclopropyl oxindoles has been reported using rare-earth metal salts, a strategy that could potentially be adapted to derivatives of this compound. nih.gov The synthesis of spiro[pyrrolidine-3,3´-oxindoles] has also been achieved through a one-pot Pictet-Spengler-oxidative ring contraction of tryptamine (B22526) derivatives. nih.gov Furthermore, diastereoselective synthesis of N-methylspiroindolines has been accomplished via intramolecular Mizoroki–Heck annulations. nih.gov

Fused ring systems can be generated through intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular C–H arylation of pyridine (B92270) derivatives has been shown to be an effective method for creating multiply fused heteroaromatic compounds. beilstein-journals.org A similar strategy could be envisioned for derivatives of this compound where an aryl halide is tethered to the pyrrolidine ring, allowing for an intramolecular C-H activation and cyclization to form a fused ring system.

Mechanistic Investigations of Reactions Involving 1 Benzyl 3 Methylpyrrolidin 3 Ol and Its Derivatives

Elucidation of Reaction Pathways

The formation and subsequent reactions of 1-benzyl-3-methylpyrrolidin-3-ol are governed by several fundamental mechanistic principles of organic chemistry. These pathways dictate the stereochemistry and regiochemistry of the products, and their elucidation is key to controlling reaction outcomes.

A primary pathway to synthesize this compound involves the nucleophilic addition of a methyl organometallic reagent to the corresponding ketone, 1-benzyl-3-pyrrolidinone (B141626). This reaction is a classic example of nucleophilic addition to a carbonyl group. masterorganicchemistry.com

The mechanism proceeds as follows:

Nucleophilic Attack: A methyl nucleophile, typically from reagents like methylmagnesium bromide (a Grignard reagent) or methyllithium, attacks the electrophilic carbonyl carbon of 1-benzyl-3-pyrrolidinone. nih.govsigmaaldrich.com

Hybridization Change: This attack forces a change in the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: Subsequent workup with a mild acid (e.g., aqueous ammonium (B1175870) chloride) protonates the negatively charged oxygen atom, yielding the final tertiary alcohol product, this compound. nih.gov

The rate and efficiency of this addition are influenced by electronic factors; the electrophilicity of the carbonyl carbon is paramount. Steric hindrance around the carbonyl group can also affect the rate of nucleophilic attack. masterorganicchemistry.com

Catalytic hydrogenation is a key mechanism for the synthesis of N-substituted pyrrolidinols. For instance, the synthesis of the related compound 1-methylpyrrolidin-3-ol is achieved through the reductive amination of 3-hydroxypyrrolidine with formaldehyde (B43269) in the presence of a metal catalyst and hydrogen gas. google.comepo.org

A similar mechanism applies to the N-benzylation of 3-methylpyrrolidin-3-ol (B50434) or the reduction of precursor iminium ions. The generally accepted mechanism for reductive amination using a metal catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) involves several steps:

Iminium Ion Formation: The amine (3-methylpyrrolidin-3-ol) reacts with an aldehyde (benzaldehyde) to form a hemiaminal, which then dehydrates to form an iminium ion.

Catalyst Adsorption: The iminium ion and hydrogen gas adsorb onto the surface of the metal catalyst.

Hydrogenolysis/Reduction: The catalyst facilitates the addition of hydrogen across the C=N double bond of the iminium ion.

Product Desorption: The final product, this compound, desorbs from the catalyst surface.

The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric pressure to 1 MPa and temperatures between 10°C and 100°C. google.com The choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity. epo.org

While not a primary synthetic route to this compound, its derivatives can potentially undergo various rearrangement reactions under specific conditions. For example, treatment of the tertiary alcohol with a strong acid could protonate the hydroxyl group, converting it into a good leaving group (water). The departure of water would generate a tertiary carbocation. This carbocation could then undergo rearrangements, such as a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation before being trapped by a nucleophile.

The Beckmann rearrangement is another relevant transformation for derivatives. wiley-vch.de If 1-benzyl-3-pyrrolidinone were converted to its oxime, treatment with acid could induce a rearrangement to form a lactam, fundamentally altering the ring structure. The specific pathway and product would depend on which group anti-periplanar to the hydroxyl group on the oxime migrates.

The 1,3-dipolar cycloaddition is a powerful, stereospecific method for constructing five-membered heterocyclic rings like the pyrrolidine (B122466) core. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile to form a cyclic adduct. Azomethine ylides are common 1,3-dipoles used for synthesizing pyrrolidine rings. nih.gov

The general mechanism involves the in situ generation of an azomethine ylide, which then undergoes cycloaddition:

Ylide Formation: An azomethine ylide can be generated from the condensation of an α-amino acid (like N-benzylglycine) with an aldehyde or ketone. frontiersin.org This process often occurs via decarboxylation.

Cycloaddition: The generated ylide, which is a four-pi electron component, reacts with a two-pi electron dipolarophile (typically an alkene or alkyne). wikipedia.org

Ring Formation: The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a five-membered pyrrolidine ring with a high degree of stereocontrol. nih.gov

The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile. nih.gov This methodology has been used extensively to create complex spiro-pyrrolidine systems and other functionalized heterocyclic structures. frontiersin.orgnih.gov

Role of Reaction Conditions and Catalysts in Mechanism Control and Selectivity

The outcome of the reactions described above is highly dependent on the chosen conditions and catalysts. Careful control of these parameters allows for the selective synthesis of desired products.

In catalytic hydrogenation , the choice of catalyst is critical. Palladium and platinum catalysts are commonly used. epo.org The reaction is sensitive to hydrogen pressure and temperature; for the synthesis of 1-methylpyrrolidin-3-ol, pressures from 0.1 to 1 MPa and temperatures from 10°C to 50°C are preferred to ensure good yield and minimize side reactions. google.com The solvent can also play a role, with alcohols like methanol (B129727) or ethanol (B145695) being common choices.

For 1,3-dipolar cycloadditions , reaction conditions can be tuned to improve yields and selectivity. While many reactions proceed under thermal conditions, the use of "green" solvents like water or ionic liquids has been shown to be effective, sometimes improving yields compared to traditional organic solvents. frontiersin.org In some cases, Lewis acid catalysts are employed to accelerate the reaction and control the stereochemical outcome. frontiersin.org

The table below summarizes typical reaction conditions for the synthesis of N-substituted pyrrolidinols via catalytic hydrogenation.

ParameterTypical Range/ValueReference
CatalystPalladium on carbon (Pd/C), Platinum on carbon (Pt/C) google.comepo.org
Catalyst Loading0.0005 to 0.01 parts by weight relative to substrate google.com
Hydrogen Pressure0.1 MPa (atmospheric) to 1 MPa google.com
Temperature10°C - 100°C (10°C - 50°C preferred) google.com
SolventMethanol, Toluene, Water google.comepo.org
Reaction Time2 to 80 hours google.com

Kinetic Studies and Reaction Rate Analysis of Key Synthetic Steps

Kinetic studies are essential for optimizing reaction conditions and understanding the factors that govern reaction speed. For the synthesis of compounds like this compound, key steps such as catalytic hydrogenation are often monitored to determine the reaction endpoint.

The progress of these reactions is typically followed using analytical techniques like thin-layer chromatography (TLC) or gas chromatography (GC), which can track the disappearance of starting materials and the appearance of the product over time. google.com For example, in the catalytic synthesis of 1-methylpyrrolidin-3-ol, the reaction is considered complete when the starting 3-hydroxypyrrolidine is no longer detectable. google.com

A full kinetic analysis would involve systematically varying the concentration of reactants, catalyst loading, temperature, and pressure to determine the reaction order with respect to each component and calculate the activation energy. For instance, a study on proline-catalyzed aldol (B89426) reactions, which also involve pyrrolidine-based intermediates, utilized reaction progress kinetics analysis to deconstruct the complex roles of water and catalyst concentration within the catalytic cycle. nih.gov Such detailed studies provide a quantitative understanding of the mechanism and allow for the precise optimization of industrial-scale synthesis. epo.org While specific rate constants for the synthesis of this compound are not publicly documented, the principles of monitoring reaction progress over time are universally applied to ensure efficient and complete conversion.

Spectroscopic Characterization and Advanced Analytical Techniques in Research of 1 Benzyl 3 Methylpyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is the first-line technique for confirming the structure of 1-Benzyl-3-methylpyrrolidin-3-OL. The spectrum provides distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region, approximately between 7.2 and 7.4 ppm. The benzylic protons (CH₂) adjacent to the nitrogen atom are expected to resonate as a singlet or a pair of doublets around 3.6 ppm.

The protons on the pyrrolidine (B122466) ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The methyl group attached to the C3 position would appear as a sharp singlet in the upfield region, likely around 1.3-1.5 ppm. The hydroxyl proton (OH) signal is often broad and its chemical shift can vary depending on solvent and concentration, but it is typically observed in the 1-5 ppm range. ucl.ac.uk

Furthermore, ¹H NMR is a powerful method for assessing the purity of the sample. The integration of the signal areas corresponds to the relative number of protons, allowing for a quantitative assessment of the compound's purity against known standards or by identifying signals from residual solvents or synthetic byproducts. emerypharma.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzylic (CH₂)~3.6Singlet/AB quartet
Pyrrolidine (CH₂)2.5 - 3.2Multiplet
Methyl (CH₃)1.3 - 1.5Singlet
Hydroxyl (OH)1.0 - 5.0Broad Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons of the benzyl group typically resonate in the 127-138 ppm range. rsc.org The benzylic carbon is expected around 60-65 ppm.

Within the pyrrolidine ring, the carbon bearing the hydroxyl and methyl groups (C3) is a quaternary carbon and would appear significantly downfield, likely in the 70-75 ppm region. The other pyrrolidine carbons (C2, C4, C5) would resonate in the 20-60 ppm range. The methyl carbon signal would be found in the upfield region, typically between 25-30 ppm. Analysis of the ¹³C NMR spectrum confirms the number of distinct carbon environments and, in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can differentiate between CH₃, CH₂, CH, and quaternary carbons. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (ppm)
Aromatic (C₆H₅)127 - 138
Benzylic (CH₂)60 - 65
C3 (quaternary)70 - 75
Pyrrolidine (CH₂)20 - 60
Methyl (CH₃)25 - 30

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC) for Complete Structural Assignment and Stereochemical Elucidation

For an unambiguous assignment of all proton and carbon signals and to determine the stereochemistry, advanced 2D NMR techniques are employed. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling correlations. It helps to trace the connectivity of protons within the pyrrolidine ring and to correlate the benzylic protons with the aromatic ring protons, if any long-range coupling exists. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C atoms. This allows for the definitive assignment of which protons are attached to which carbons, for instance, linking the benzylic proton signals to the benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. It is particularly valuable for elucidating the stereochemistry of the molecule, for example, by showing through-space interactions between the methyl group and specific protons on the pyrrolidine ring or the benzyl group.

The collective data from these 2D NMR experiments provide a complete and detailed picture of the molecular structure and stereochemistry of this compound. acs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion of this compound with very high precision. lcms.czlcms.cz This allows for the calculation of its elemental formula, C₁₂H₁₇NO. The theoretical exact mass of this compound can be calculated and compared to the experimentally determined value. A close match between the theoretical and experimental masses (typically within a few parts per million) provides strong evidence for the proposed molecular formula. eurl-pesticides.eunih.gov For instance, the protonated molecule [M+H]⁺ would be observed in the mass spectrum.

Table 3: HRMS Data for this compound

Molecular Formula Adduct Calculated Exact Mass (m/z)
C₁₂H₁₇NO[M+H]⁺192.1383

This exact mass measurement is a critical piece of data for the definitive identification of this compound and for differentiating it from isomers or other compounds with the same nominal mass.

LC-MS for Purity Assessment and Identification of Related Substances

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable hyphenated technique for the analysis of pharmaceutical compounds, combining the separation power of high-performance liquid chromatography (HPLC) with the detection and identification capabilities of mass spectrometry. ijprajournal.comsynthinkchemicals.com It is a primary method for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. ajrconline.org

In a typical LC-MS analysis, the sample is first injected into an HPLC system. The stationary phase (column) and mobile phase are chosen to effectively separate the main compound from any related substances, which may include starting materials, by-products from the synthesis, or degradation products. ijprajournal.com For instance, a study on pyrrolizidine (B1209537) alkaloids utilized a reversed-phase column to separate different alkaloids before MS detection. nih.gov As the separated components elute from the column, they are introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules—electrospray ionization (ESI) is common for this type of compound—and then separates the ions based on their mass-to-charge ratio (m/z). nih.gov This provides the molecular weight of the parent compound and any impurities. synthinkchemicals.com For example, in the analysis of a drug for fatty liver disease, LC-MS/MS was used to identify five minor impurities, including hydrolysates and oxidation by-products. nih.gov By inducing fragmentation within the mass spectrometer (tandem mass spectrometry, or MS/MS), further structural information can be obtained to definitively identify the structure of these unknown substances. synthinkchemicals.comchimia.ch This capability is crucial for ensuring the quality and safety of the compound, as even small amounts of impurities can have different biological activities. nih.gov

A validated LC-MS/MS method for a related compound, N-methyl-2-pyrrolidinone, in swine liver demonstrated high recovery and precision, showcasing the technique's suitability for quantitative analysis in complex matrices. researchgate.net The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of specificity and sensitivity for purity assessment. jascoinc.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. vscht.cz The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a molecular fingerprint.

For this compound, the key functional groups are the tertiary alcohol (O-H, C-O), the tertiary amine (C-N), the benzyl group (aromatic C=C and C-H), and the saturated alkyl portions of the pyrrolidine ring (aliphatic C-H).

Key expected IR absorptions for this compound are:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding. libretexts.orgyoutube.com

C-H Stretch (Aromatic): Absorptions for the C-H bonds on the benzyl ring typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz

C-H Stretch (Aliphatic): The C-H bonds of the pyrrolidine ring and the methylene (B1212753) bridge will show strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Bends: The stretching of the carbon-carbon bonds in the benzene (B151609) ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. vscht.cz

C-O Stretch: The stretching vibration for the tertiary alcohol C-O bond is expected to appear as a strong band in the 1100-1200 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration of the tertiary amine is typically found in the 1020-1250 cm⁻¹ region. This peak can sometimes overlap with other absorptions.

Since this compound is a tertiary amine, it will not show the characteristic N-H stretching peaks that are seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. youtube.com The absence of a strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ confirms the absence of ketone or aldehyde impurities. masterorganicchemistry.com

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Bond Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Tertiary Alcohol O-H Stretch, H-bonded 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Alkyl (Pyrrolidine, Benzyl CH₂) C-H Stretch 2850 - 2960 Strong
Aromatic C=C Ring Stretch 1450 - 1600 Medium to Weak
Tertiary Alcohol C-O Stretch 1100 - 1200 Strong
Tertiary Amine C-N Stretch 1020 - 1250 Medium to Weak

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism (CD) Spectroscopy) for Enantiomeric Purity Determination and Absolute Configuration Assignment

As this compound is a chiral compound, possessing a stereocenter at the C3 position of the pyrrolidine ring, techniques that can distinguish between its enantiomers are essential. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is the primary method for this purpose. purechemistry.org

Optical Rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light. The two enantiomers of a chiral molecule will rotate the light by equal amounts but in opposite directions. While useful for basic characterization, it is often less sensitive than circular dichroism, especially for complex mixtures. chromatographyonline.com

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. purechemistry.org A CD spectrum provides information about the stereochemical features of the molecule. It is a powerful tool for determining the enantiomeric purity and can be used to assign the absolute configuration of a chiral center, often by comparing the experimental spectrum to theoretical calculations or to the spectra of known compounds. purechemistry.orgresearchgate.net

HPLC-CD , a hyphenated technique that couples a CD detector to an HPLC system, is particularly powerful for analyzing chiral pharmaceuticals. chromatographyonline.comnih.gov An achiral or chiral HPLC column can be used to separate the compound of interest from other substances. The CD detector then provides a signal that is specific to the chiral molecules as they elute. jascoinc.com This allows for the simultaneous assessment of chemical purity (from a UV detector) and enantiomeric purity (from the CD detector). jasco-global.com The sign of the CD signal (positive or negative) can be used to identify each enantiomer, and the integration of the peaks allows for precise quantification of the enantiomeric excess. chromatographyonline.com This is critical in pharmaceutical development, as different enantiomers can have vastly different biological activities. jasco-global.com

Advanced Spectroscopic Methods (e.g., Raman Spectro-microscopy for Related Pyrrolidinium Units)

Raman Spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. mdpi.com It measures the inelastic scattering of monochromatic light (from a laser) as it interacts with a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. researchgate.net

In the context of this compound, Raman spectroscopy can be particularly useful for studying related pyrrolidinium units . Pyrrolidinium compounds are quaternary ammonium (B1175870) salts, which can be formed, for example, by the alkylation of the tertiary amine in the pyrrolidine ring. These quaternary ammonium structures play important roles in various chemical and biological systems. nih.gov

Raman spectroscopy has been successfully used to characterize quaternary ammonium compounds. For instance, studies on cationic quaternary ammonium starches showed characteristic Raman bands for the trimethylammonium substituent around 3030, 970, and 761 cm⁻¹, which were not easily observed in the IR spectra due to overlapping absorptions. researchgate.net Similarly, the analysis of tetramethylammonium (B1211777) salts and other quaternary ammonium salts has been performed using Raman spectroscopy to study their crystal structures and vibrational modes. nih.govjst.go.jp

Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can dramatically increase the signal intensity, allowing for the detection of trace amounts of these compounds. A recently discovered phenomenon, the Quaternary-Ammonium-Modulated SERS (QAM-SERS) effect, demonstrates that the presence of quaternary ammonium compounds can modulate the SERS signal in a concentration-dependent manner, opening up new avenues for their highly sensitive detection. nih.gov UV-Raman spectroscopy has also been employed to probe the interaction of pyrrolidone rings with surfaces, showing selective enhancement of C=O, C-N, and CH₂ vibrational modes of the ring. berkeley.edunih.gov This highlights the utility of advanced Raman techniques for detailed structural analysis of pyrrolidine and pyrrolidinium-containing systems.

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 3 Methylpyrrolidin 3 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods, particularly Density Functional Theory, provide a robust framework for analyzing the intrinsic characteristics of 1-Benzyl-3-methylpyrrolidin-3-ol.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and properties of molecules. arabjchem.orgeurjchem.com By employing functionals like B3LYP with a basis set such as 6-311G(d,p), researchers can calculate the optimized molecular geometry, including bond lengths and angles. nih.govmdpi.com These theoretical calculations often show excellent agreement with experimental data. eurjchem.com

DFT is also instrumental in predicting a molecule's spectroscopic characteristics. For example, calculated vibrational frequencies can help assign peaks in experimental Infrared (IR) and Raman spectra. Similarly, computed Nuclear Magnetic Resonance (NMR) chemical shifts can aid in confirming the molecular structure. Furthermore, DFT can determine electronic properties like ionization potential and electron affinity, which are key to understanding the molecule's reactivity. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. youtube.com Their energies and spatial distributions are fundamental to predicting a molecule's chemical reactivity. irjweb.com The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept them. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that a molecule is more reactive because less energy is needed for electronic excitation. irjweb.commdpi.com For this compound, the HOMO is likely located on electron-rich regions like the benzyl (B1604629) group or the nitrogen and oxygen atoms, making these sites prone to electrophilic attack. The LUMO would be situated on more electron-poor areas. Analyzing these orbitals helps identify the most probable sites for chemical reactions. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Properties

This table presents theoretical values for the frontier orbitals of a molecule similar in structure to this compound, calculated using DFT.

ParameterValue (eV)
HOMO Energy-6.29
LUMO Energy1.81
Energy Gap (ΔE)4.48

Source: Illustrative data based on similar imidazole (B134444) derivatives. irjweb.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. nih.govresearchgate.net The MEP map uses colors to show different electrostatic potential values on the molecule's surface. nih.gov

For this compound, the MEP surface would highlight:

Negative Regions (Red): These electron-rich areas are susceptible to electrophilic attack and are typically found around the oxygen of the hydroxyl group and the nitrogen atom due to their lone pairs of electrons. nih.govmdpi.com

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. A strong positive potential is expected around the hydrogen atom of the hydroxyl group. nih.gov

This analysis is vital for understanding how the molecule might interact with biological targets or other molecules, a process known as molecular recognition. nih.govacs.org

Natural Bond Orbital (NBO) analysis provides a detailed view of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of chemical bonds and lone pairs. uni-muenchen.deresearchgate.net This method is used to analyze charge transfer and the stabilizing effects of intramolecular and intermolecular interactions. researchgate.netorientjchem.org

For this compound, NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation theory stabilization energy, E(2). uni-muenchen.de For instance, NBO can quantify the hyperconjugative interactions between the lone pairs on the nitrogen or oxygen atoms and the antibonding orbitals of adjacent bonds, which helps to explain the molecule's conformational stability. researchgate.netnih.gov

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like this compound, can exist in multiple shapes or conformations. drugdesign.org Conformational analysis is the study of these different geometries and their relative energies. drugdesign.orgbeilstein-journals.org

By systematically rotating the single bonds—such as the one connecting the benzyl group to the pyrrolidine (B122466) ring—computational methods can map out the potential energy surface. This landscape reveals the various low-energy, stable conformations and the energy barriers between them. drugdesign.org Identifying the most stable conformation (the global minimum) is crucial, as the molecule's shape directly influences its physical properties and biological activity. beilstein-journals.org Studies on similar pyrrolidine derivatives show that the substitution pattern on the ring significantly influences its preferred conformation. beilstein-journals.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While QM calculations analyze static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and interactions in a simulated environment. easychair.org

For this compound, MD simulations can be run in a vacuum or, more realistically, in a solvent like water to mimic physiological conditions. easychair.org These simulations reveal how the molecule interacts with its surroundings, including the formation of hydrogen bonds with solvent molecules and the organization of the solvent around the solute. easychair.org MD is particularly useful for exploring large-scale conformational changes that occur over longer timescales, offering a more complete picture of the molecule's flexibility and behavior. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com It is a critical tool in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor at the atomic level.

While specific docking studies on this compound are not readily found, research on similar pyrrolidine derivatives provides insights into its potential biological targets. For instance, derivatives of pyrrolidine have been investigated as inhibitors of enzymes like α-mannosidase and as ligands for receptors such as the angiotensin II type 1 (AT1) receptor. nih.govnih.gov

Studies on related benzyl-containing heterocyclic compounds have also shown interactions with various biological targets. For example, some have been docked against the EGFR kinase domain ATP binding site, suggesting potential anticancer activity. benthamscience.com Others have been studied as antimicrobial agents by targeting bacterial enzymes like peptide deformylase. impactfactor.org The interaction of this compound with such targets would likely involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking, driven by its structural features: the hydroxyl group, the methyl group, the pyrrolidine ring, and the benzyl group.

A study on pyrrolidine derivatives as α-mannosidase inhibitors highlighted the importance of hydrogen bonds and hydrophobic π-π stacking contacts with aromatic amino acid residues within the enzyme's active site. nih.gov Similarly, research on other heterocyclic compounds has emphasized the role of the benzyl group in forming stacking interactions within protein binding pockets.

The prediction of binding affinity is a key outcome of molecular docking simulations, providing a quantitative estimate of the strength of the ligand-receptor interaction. This is often expressed as a docking score or binding energy. Lower binding energies typically indicate a more stable complex and potentially higher potency of the ligand.

For related pyrrolidine derivatives, docking studies have been used to rank compounds based on their predicted binding affinities and to identify the key amino acid residues involved in the interaction. nih.govmdpi.com These studies often reveal that specific substitutions on the pyrrolidine ring can significantly influence binding. For this compound, the hydroxyl group is a potential hydrogen bond donor and acceptor, while the benzyl group can engage in hydrophobic and π-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding site. nih.gov

The table below illustrates hypothetical key interactions and predicted binding affinities for this compound with various potential biological targets, based on findings for analogous compounds.

Biological TargetKey Interacting Residues (Hypothetical)Predicted Binding Affinity (kcal/mol) (Illustrative)Type of Interaction
Kinase (e.g., EGFR)Met793, Leu718, Val726-8.5Hydrophobic, Hydrogen Bond
Ion Channel (e.g., hERG)Tyr652, Phe656, Ser624-7.2π-π Stacking, Hydrogen Bond
Enzyme (e.g., α-Mannosidase)Phe329, Phe528, Phe659-9.1π-π Stacking, Hydrogen Bond

Note: The data in this table is illustrative and based on studies of similar compounds. Specific experimental or computational data for this compound is not available.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a 3D query in virtual screening to search large compound libraries for new molecules with the potential for similar activity. nih.gov

For a molecule like this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor/donor (from the hydroxyl group), a hydrophobic aromatic feature (from the benzyl group), and a positive ionizable feature (from the nitrogen atom in the pyrrolidine ring under physiological conditions).

Virtual screening campaigns using such pharmacophore models have been successfully applied to discover novel inhibitors for various targets, including enzymes and receptors, using pyrrolidine-based scaffolds. nih.govnih.gov This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally. youtube.com

Machine Learning Approaches in Predicting Compound Properties and Biological Activities

In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery and development. nih.gov ML models can be trained on large datasets of chemical structures and their associated biological activities or physicochemical properties to make predictions for new, untested compounds. nih.gov

While no specific machine learning studies on this compound were identified, the application of ML to predict properties of small molecules is a rapidly growing field. For instance, ML models are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for the success of a drug candidate. nih.gov

The table below presents a hypothetical prediction of physicochemical and ADMET properties for this compound using established machine learning models.

PropertyPredicted Value (Illustrative)Machine Learning Model Type
LogP (Lipophilicity)2.3Regression
Aqueous Solubility-3.5 (logS)Regression
hERG InhibitionHigh ProbabilityClassification
Blood-Brain Barrier PermeationModerate ProbabilityClassification
Cytochrome P450 2D6 InhibitionHigh ProbabilityClassification

Note: The data in this table is for illustrative purposes and represents the type of output that can be generated from machine learning models. Specific predictions for this compound would require dedicated model training and validation.

Machine learning models, such as random forests, support vector machines, and deep neural networks, are trained on molecular descriptors that encode the structural and chemical features of molecules. nih.gov For this compound, these descriptors would capture information about its size, shape, atom types, and functional groups. By learning the complex relationships between these descriptors and biological outcomes, ML models can provide valuable predictions to guide the optimization of lead compounds. nih.govnih.gov

Medicinal Chemistry Applications and Biological Activity Profiling of 1 Benzyl 3 Methylpyrrolidin 3 Ol Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of 1-benzyl-3-methylpyrrolidin-3-ol, the potency and selectivity of the molecule can be finely tuned by modifying its three main components: the pyrrolidine (B122466) ring, the benzyl (B1604629) moiety, and the hydroxyl group. bohrium.comnih.gov

Impact of Pyrrolidine Ring Substitutions on Biological Activity

The substitution pattern on the pyrrolidine ring significantly influences biological activity. nih.govbohrium.com The stereochemistry and nature of substituents can affect the molecule's conformation and how it fits into a receptor's binding site. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives with anticonvulsant properties, the activity was strongly affected by the substituents at the 3-position of the ring. nih.gov Similarly, for CK1 kinase inhibitors, introducing a chiral pyrrolidine scaffold was key to achieving selectivity. nih.gov

Influence of Benzyl Moiety Modifications on Potency and Selectivity

Modifications to the N-benzyl group are a common strategy for optimizing drug candidates. In a series of potent dopamine (B1211576) D-2 receptor antagonists based on the (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide structure, substituting the benzyl ring had a significant impact on potency. nih.gov For example, a 4-fluorobenzyl group was found to be a favorable substitution. nih.gov

In other classes of compounds, the presence and positioning of the benzyl group are essential. For certain pyrrolidine pentamine inhibitors, moving a phenyl moiety (a component of the benzyl group) further away from the pyrrolidine scaffold significantly reduced inhibitory activity, demonstrating the importance of the distance between the aromatic ring and the core structure. nih.govnih.gov The introduction of electron-withdrawing groups on the aromatic ring of related scaffolds has been shown to provide a more potent inhibitory effect at specific transporters.

Role of the Hydroxyl Group in Receptor Binding and Metabolism

The hydroxyl group is a critical functional group that can significantly contribute to binding affinity through hydrogen bond interactions. nih.govresearchgate.net However, its contribution is highly dependent on its spatial orientation within the receptor's binding site. nih.gov The hydroxyl group can act as both a hydrogen bond donor and an acceptor. future4200.com

In the case of pyrrolidine-2,3-dione (B1313883) inhibitors of P. aeruginosa PBP3, the 3-hydroxyl group was found to be essential for activity. mdpi.com Docking simulations indicated that this hydroxyl group interacts with the main-chain atoms of Val333 at the enzyme's active site. mdpi.com Replacing the hydroxyl group with amines resulted in a loss of inhibitory effect, strongly suggesting its crucial role in molecular recognition. mdpi.com Conversely, the high desolvation penalty of a hydroxyl group can also reduce binding affinity if it is not perfectly positioned to form favorable interactions. nih.gov Its presence also influences hydrophilicity and metabolic stability. researchgate.net

Pharmacological Profiling in In Vitro and In Vivo Models

The pharmacological assessment of this compound derivatives involves a variety of in vitro and in vivo models to elucidate their therapeutic potential and mechanism of action.

Enzyme Inhibition Assays (e.g., IC50 determination)

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against various enzymes. A notable example is the derivative (S)-4-((1-benzyl-3-methylpyrrolidin-3-yl)oxy)-2,6-difluoro-3-methyl-N-(thiazol-4-yl)benzenesulfonamide, which has been identified as an inhibitor of the voltage-gated sodium channel Nav1.6. ebi.ac.uk This channel is a key player in neuronal excitability, and its modulation is a target for antiepileptic drugs. biorxiv.orgbiorxiv.orgelifesciences.orgaesnet.org The potency of such inhibitors is quantified by their half-maximal inhibitory concentration (IC50), a critical parameter in drug development. While specific IC50 values for this particular derivative are not publicly available, related novel sulfonamide inhibitors have shown high potency for Nav1.6, with IC50 values in the nanomolar range. biorxiv.org For instance, the compound NBI-921352 is a potent inhibitor of Nav1.6 with an IC50 of 0.051 µM. elifesciences.org Another study on 1,4-disubstituted-triazole derivatives reported IC50 values for rNav1.6 inhibition ranging from 28.5 µM to 125.4 µM. nih.gov

In a different context, the structurally related compound N-[(3S)-1-Benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to inhibit lipogenic enzymes, which are involved in the synthesis of fatty acids. biosynth.com This highlights the versatility of the N-benzylpyrrolidin-3-ol scaffold in targeting different enzyme classes.

Cell-Based Assays (e.g., Proliferative Activity in Cancer Cell Lines, BaF3 cell lines)

The antiproliferative activity of pyrrolidine derivatives has been extensively studied in various cancer cell lines. nih.govmdpi.commdpi.com These assays are crucial for identifying potential anticancer agents. While specific data on the antiproliferative activity of this compound derivatives is limited, the general class of pyrrolidine derivatives has shown promise. For instance, certain pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated significant growth inhibition in non-small cell lung cancer, colorectal carcinoma, and breast cancer cell lines. mdpi.com Similarly, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have shown antiproliferative activity against PC-3 (prostate), Hela (cervical), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with IC50 values ranging from 6.93 µM to 94.14 µM depending on the cell line and the specific compound. mdpi.com

BaF3 cell lines, which are interleukin-3 (IL-3) dependent murine pro-B cells, are valuable tools for assessing the activity of compounds targeting specific kinases. Transformation of these cells with an oncogenic kinase can render them IL-3 independent, and the ability of a compound to inhibit their proliferation indicates on-target activity. While there is no direct evidence of this compound derivatives being tested in BaF3 assays, a patent application mentions the use of BaF3 cells in the broader context of research that also involved the synthesis of a compound from this compound. biorxiv.org

Receptor Binding Studies

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its biological target. Structurally related N-benzylpyrrolidin-3-yl derivatives have been shown to possess high affinity for important central nervous system receptors. For example, a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides displayed high affinity for the human dopamine D4 (hD4) and 5-HT2A receptors, with over 500-fold selectivity against the D2 and alpha-1 adrenergic receptors. ebi.ac.uk

Furthermore, other benzyl derivatives have been investigated for their binding affinity to human opioid and cannabinoid receptors, which are key targets for pain modulation. nih.gov These studies underscore the potential of the N-benzylpyrrolidine scaffold to generate ligands with high affinity and selectivity for a range of G-protein coupled receptors.

Functional Assays for Specific Biological Pathways and Phenotypic Responses

Functional assays provide insights into the downstream cellular effects of a compound's interaction with its target. For derivatives of this compound that inhibit Nav1.6, functional assays would typically involve electrophysiological measurements to assess the block of sodium currents in neurons. nih.gov Inhibition of these currents is expected to reduce neuronal hyperexcitability, a key mechanism in epilepsy. biorxiv.orgbiorxiv.orgaesnet.org

In the context of anticancer activity, functional assays could include the analysis of cell cycle progression and apoptosis. For instance, N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which are structurally distinct but also feature a benzyl group, have been shown to induce G2/M-phase arrest and perturb microtubule activity in HeLa cells, indicating an antimicrotubule mechanism of action. nih.gov For compounds targeting lipogenic enzymes, functional assays might involve measuring the reduction in cellular lipid accumulation. biosynth.com

Prodrug Strategies and Biotransformation Considerations for Improved Pharmacokinetic Profiles

The development of a successful therapeutic agent requires not only potent biological activity but also favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability. Prodrug strategies are often employed to overcome challenges like poor solubility or rapid metabolism. nih.gov For pyrrolidine-containing compounds, various prodrug approaches have been explored. mdpi.com

A patent for a Nav1.6 inhibitor derived from this compound suggests the possibility of creating prodrugs, such as acetate (B1210297), formate, and benzoate (B1203000) derivatives of the alcohol functional group. ebi.ac.uk The biotransformation of such prodrugs in the body would release the active parent drug. The metabolism of N-benzylpyrrolidine derivatives can be complex, and understanding their biotransformation pathways is crucial for optimizing their pharmacokinetic profile. nih.gov Studies on related structures can provide insights into potential metabolic hotspots and guide the design of more stable analogs or suitable prodrugs. For instance, the in vitro intestinal permeability of novel isopulegol (B1217435) derivatives, which also contain a benzyl group, has been assessed using parallel artificial membrane permeability assays (PAMPA) to predict their oral absorption. u-szeged.hu

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for 1-Benzyl-3-methylpyrrolidin-3-OL and Its Analogs

The traditional synthesis of 1-benzyl-3-pyrrolidinol (B1218477) and its derivatives often involves multi-step processes that may utilize stoichiometric reagents and harsh reaction conditions. google.com For instance, established methods include the reduction of N-substituted-3-pyrrolidinones with potent reducing agents like lithium aluminium hydride or the condensation of 1,4-dibromo-2-butanol (B104651) with a secondary amine followed by debenzylation. google.com While effective, these routes present challenges related to atom economy, waste generation, and energy consumption.

Future research is increasingly focused on developing greener and more sustainable synthetic pathways. This involves several key strategies:

Catalytic Processes: Shifting from stoichiometric reagents to catalytic methods, particularly using earth-abundant metals, can significantly reduce waste and improve efficiency.

Flow Chemistry: The use of continuous flow reactors offers enhanced safety, better control over reaction parameters, and potential for easier scale-up compared to batch processes. pharmablock.com

Renewable Starting Materials: Investigating the synthesis of pyrrolidine (B122466) scaffolds from bio-based precursors is a critical area for improving the sustainability profile of these compounds.

The development of novel methodologies that are both efficient and environmentally benign is crucial for the future synthesis of this compound and its analogs, making them more accessible for broader research and potential commercial application.

Exploration of New Therapeutic Applications for Pyrrolidinol-Derived Compounds

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. pharmablock.commdpi.com Derivatives of this heterocyclic system have demonstrated a vast range of biological activities, including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) effects. nih.govfrontiersin.org

Future research will likely build upon this foundation to explore new therapeutic niches for compounds like this compound. Given the known activities of related structures, several areas are ripe for investigation:

Neurodegenerative Diseases: The structural features of pyrrolidines make them suitable candidates for targeting CNS receptors. Their potential role in conditions like Alzheimer's or Parkinson's disease warrants further study.

Infectious Diseases: With the rise of antimicrobial resistance, there is a constant need for new therapeutic agents. Pyrrolidine derivatives have shown promise as antibacterial and antiviral agents, suggesting that analogs of this compound could be screened against a panel of pathogens. nih.govmdpi.com

Oncology: Many anticancer agents incorporate N-heterocyclic moieties. The antiproliferative activity of novel pyrrolidinol derivatives against various cancer cell lines is a significant area for future research. nih.govnih.gov

Systematic screening and structure-activity relationship (SAR) studies will be essential to identify and optimize lead compounds for these and other diseases.

Advanced Computational Approaches for Rational Drug Design and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new drug candidates. sysrevpharm.orgnih.gov These in silico techniques, such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, allow researchers to predict how a molecule like this compound might interact with a specific biological target. openmedicinalchemistryjournal.comnih.gov

For pyrrolidinol-derived compounds, advanced computational approaches can be applied in several ways:

Target Identification: Bioinformatics tools can help identify potential protein targets for which the pyrrolidine scaffold may have a high binding affinity. sysrevpharm.org

Virtual Screening: Large libraries of virtual analogs of this compound can be screened against the three-dimensional structures of known biological targets to prioritize compounds for synthesis and biological testing. openmedicinalchemistryjournal.com

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

The synergy between computational modeling and experimental validation provides a powerful paradigm for the rational design of new therapeutic agents, saving both time and resources. nih.gov

Chemoenzymatic and Biocatalytic Pathways for Stereoselective Synthesis

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. rsc.org For chiral molecules like this compound, achieving high stereoselectivity is critical, as different enantiomers can have vastly different biological activities.

Emerging research in this area focuses on:

Enzyme Engineering: Techniques like directed evolution are being used to create novel enzymes with enhanced activity and selectivity for specific substrates, including the synthesis of chiral pyrrolidines. acs.orgcaltech.edu

Biocatalytic Cascades: Combining multiple enzymatic steps in a one-pot reaction can create complex molecules from simple starting materials with high efficiency. caltech.edu

Lipases and Esterases: These enzymes have been widely used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure building blocks for the synthesis of complex molecules. rsc.org

Recent studies have demonstrated the power of biocatalysis in constructing chiral pyrrolidines through intramolecular C-H amination and in the desymmetrization of meso-diols, highlighting the immense potential for applying these methods to the synthesis of specific target molecules like (R)- or (S)-1-Benzyl-3-methylpyrrolidin-3-OL. acs.orgrsc.org

Table 1: Examples of Biocatalytic Methods for Pyrrolidine Synthesis

Biocatalytic MethodEnzyme/CatalystApplicationKey FindingReference
Intramolecular C-H AminationEngineered Cytochrome P411Synthesis of chiral pyrrolidinesAchieved good enantioselectivity and catalytic efficiency for building pyrrolidine derivatives. caltech.edu
Oxidative Pictet–SpenglerMonoamine Oxidase (MAO-N)Asymmetric synthesis of (R)-harmicineGenerated a reactive iminium ion in a pyrrolidine substrate for cyclization. rsc.org
Acetylative DesymmetrizationLipase from Pseudomonas fluorescensAccess to chiral pyrrolidine building blocksProduced the (2R,5S)-enantiomer of a monoacetate intermediate with 88% ee. rsc.org
Laccase-Catalyzed OxidationMyceliophthora thermophila laccaseSynthesis of pyrrolidine-2,3-dionesCatalyzed the formation of all-carbon quaternary stereocenters in moderate to good yields. nih.gov

Investigation of this compound in Material Science or other Non-Medicinal Applications

While the primary focus for pyrrolidinol compounds has been in medicinal chemistry, their unique structural and chemical properties may lend themselves to applications in other fields, such as material science. The N-heterocyclic pyrrolidine ring can influence properties like solubility, thermal stability, and coordination chemistry.

Potential non-medicinal research directions include:

Functional Polymers: Pyrrolidinium-based ionic liquids have been explored as components in polymer electrolytes for batteries and other electrochemical devices. Investigating the incorporation of this compound or its derivatives as monomers or additives in polymers could lead to new materials with tailored properties.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are often effective corrosion inhibitors for metals. The ability of the nitrogen atom in the pyrrolidine ring to coordinate to metal surfaces could be explored for this application.

Organocatalysis: Proline and its derivatives are well-known organocatalysts. While this compound itself is a tertiary amine, its derivatives could be designed to function as catalysts for various organic transformations, contributing to the field of asymmetric synthesis.

Exploring these non-traditional applications would require a multidisciplinary approach, combining organic synthesis with materials characterization and performance testing, thereby opening up entirely new avenues of research for this versatile chemical scaffold.

Q & A

Q. What are the key considerations for designing a synthetic route for 1-Benzyl-3-methylpyrrolidin-3-OL in academic research?

Methodological Answer: Synthetic route design requires retrosynthetic analysis to identify feasible intermediates and reaction steps. AI-powered synthesis planning tools (e.g., using Pistachio, Reaxys, or BKMS_METABOLIC databases) can predict one-step or multi-step routes by evaluating precursor compatibility and reaction feasibility . Stereochemical control is critical, as enantiomers like (3S)- and (3R)-configurations exhibit distinct properties; chiral auxiliaries or asymmetric catalysis may be employed . Purification methods such as column chromatography or recrystallization should align with the compound’s polarity and thermal stability (mp 95°C for related diastereomers) .

Q. How can researchers ensure the stereochemical purity of this compound during synthesis?

Methodological Answer: Chiral chromatography (e.g., HPLC with chiral stationary phases) is the gold standard for resolving enantiomers, as demonstrated for (S)-1-Benzyl-3-pyrrolidinol (>97% purity by GC) . Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents, while optical rotation measurements ([α]D) validate enantiomeric excess (e.g., (S)-enantiomers show specific rotation values) . Intermediate characterization via X-ray crystallography (as in pyrroline derivative studies) provides unambiguous stereochemical assignments .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Gas Chromatography (GC): Validates purity (>95% for related compounds) and detects volatile byproducts .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups and stereochemistry; coupling constants distinguish axial/equatorial substituents .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₁₅NO for benzylpyrrolidinol derivatives) .
  • X-ray Diffraction: Resolves crystal structure and absolute configuration, as applied to pyrroline analogs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (H315, H319 codes) .
  • Ventilation: Use fume hoods to prevent inhalation of vapors (flash point ~70°C for similar compounds) .
  • Storage: Store at 0–6°C in airtight, corrosion-resistant containers to prevent degradation .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across studies?

Methodological Answer: Cross-validate measurements using differential scanning calorimetry (DSC) for precise melting point determination and thermogravimetric analysis (TGA) to assess thermal decomposition . Collaborative inter-laboratory studies reduce instrument bias. For example, mp discrepancies in diastereomeric pyrrolidindiols (95°C vs. literature values) may arise from polymorphic forms or impurities, necessitating recrystallization in multiple solvents .

Q. What strategies improve yield in multi-step syntheses involving this compound intermediates?

Methodological Answer:

  • Catalyst Optimization: Use transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance step efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution reactions in pyrrolidine ring formation .
  • Flow Chemistry: Continuous flow systems minimize intermediate degradation and improve reaction control .
  • Byproduct Analysis: LC-MS monitors side reactions (e.g., over-oxidation) during hydroxylation steps .

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer:

  • EPI Suite™: Estimates biodegradability, bioaccumulation, and toxicity using fragment-based models (e.g., ECOSAR for aquatic toxicity) .
  • Quantum Mechanical Calculations: DFT simulations assess hydrolysis or photolysis pathways under environmental conditions .
  • QSAR Models: Predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) based on structural analogs .

Q. How does stereochemistry affect the biological activity of this compound derivatives?

Methodological Answer:

  • Enantiomer-Specific Assays: Test (R)- and (S)-enantiomers against biological targets (e.g., enzymes or receptors) to identify active configurations .
  • Molecular Docking: Simulate binding interactions using software like AutoDock; (S)-enantiomers may exhibit higher affinity due to spatial compatibility .
  • Pharmacokinetic Studies: Compare metabolic stability (e.g., CYP450 metabolism) of enantiomers using liver microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.